molecular formula C17H17N3S B373946 N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine

N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine

Cat. No.: B373946
M. Wt: 295.4g/mol
InChI Key: GGHRNCPELIMFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound known for its unique structure and properties. It is a solid at room temperature, appearing as colorless or slightly yellow crystals. This compound is soluble in organic solvents but has low solubility in water. It is characterized by a strong aromatic odor and is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and dyes .

Preparation Methods

The synthesis of N-(6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazol-2-amine can be achieved through various routes. One common method involves the reaction of benzocbenzothiepin derivatives with amines under specific conditions. The exact reaction conditions and steps depend on the specific experimental setup. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N-(6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of dyes and as a material in electronic devices.

Mechanism of Action

The mechanism of action of N-(6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

N-(6,11-dihydrobenzocbenzothiepin-11-yl)-4,5-dihydro-1H-imidazol-2-amine can be compared with other similar compounds, such as:

    11-Amino-6,11-dihydro dibenzo[b,e]thiepine: Another compound with a similar core structure but different functional groups.

  • N-(6,11-dihydrobenzocbenzothiepin-11-yl)-N’,N’-diethylpropane-1,3-diamine : A derivative with additional ethyl groups.
  • N-(6,11-dihydrobenzo cbenzothiepin-11-yl)-2-morpholin-4-ylacetamide : A compound with a morpholine ring attached .

These comparisons highlight the uniqueness of N-(6,11-dihydrobenzoc

Properties

Molecular Formula

C17H17N3S

Molecular Weight

295.4g/mol

IUPAC Name

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C17H17N3S/c1-2-6-13-12(5-1)11-21-15-8-4-3-7-14(15)16(13)20-17-18-9-10-19-17/h1-8,16H,9-11H2,(H2,18,19,20)

InChI Key

GGHRNCPELIMFMW-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2C3=CC=CC=C3CSC4=CC=CC=C24

Canonical SMILES

C1CN=C(N1)NC2C3=CC=CC=C3CSC4=CC=CC=C24

Origin of Product

United States

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